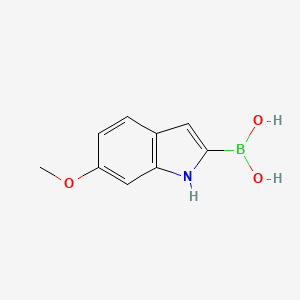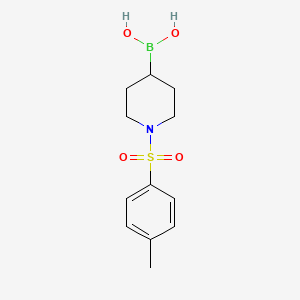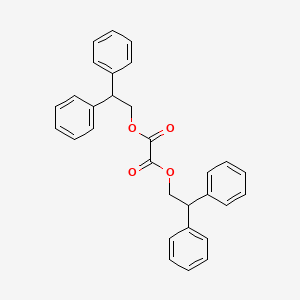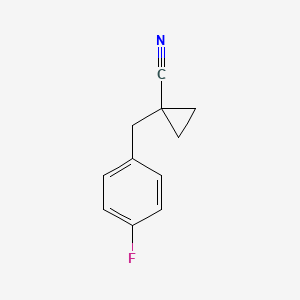
(6-methoxy-1H-indol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a boronic acid group in the compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1H-indol-2-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-methoxyindole using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out in the presence of a rhodium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(6-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed in oxidation reactions.
Borane Derivatives: Formed in reduction reactions.
Aplicaciones Científicas De Investigación
(6-methoxy-1H-indol-2-yl)boronic acid has several applications in scientific research:
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6-methoxy-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-6-methoxyindole-2-boronic acid: A similar compound with a tert-butoxycarbonyl protecting group.
1-Methylindole-2-boronic acid: Another indole derivative with a methyl group at the 1-position.
Uniqueness
(6-methoxy-1H-indol-2-yl)boronic acid is unique due to the presence of the methoxy group at the 6-position, which can influence its reactivity and biological activity. The boronic acid group also makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Propiedades
Fórmula molecular |
C9H10BNO3 |
|---|---|
Peso molecular |
190.99 g/mol |
Nombre IUPAC |
(6-methoxy-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11-13H,1H3 |
Clave InChI |
AKFOCTPNTLMYPT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(N1)C=C(C=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)


![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)
![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)



